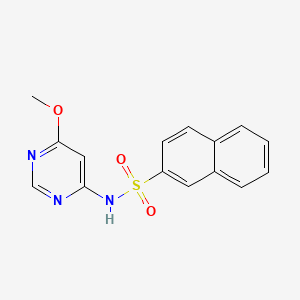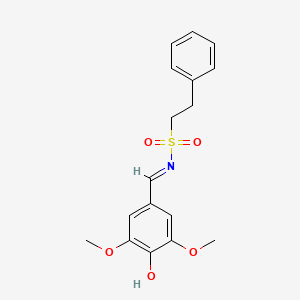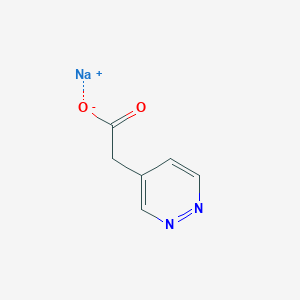
4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride is an organic compound that belongs to the class of benzonitriles. It is characterized by the presence of an aminoethyl group and a methyl group attached to the benzene ring, along with a nitrile group. This compound is often used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
The compound “4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride” is structurally similar to dopamine, a catecholaminergic monoamine neurotransmitter . The primary target of this compound could be the dopamine receptors , specifically the D4 receptor . Dopamine receptors are part of the G-protein-coupled receptor superfamily and play a crucial role in the brain, regulating motor output, motivation, reward, learning, memory, and endocrine regulation .
Mode of Action
The compound likely interacts with its targets, the dopamine receptors, in a manner similar to dopamine. The compound might stimulate D4.2, D4.4, and D4.7 receptors and modulate GIRK currents . The actions of the compound on D4 receptors might vary among individuals .
Biochemical Pathways
The compound, being structurally similar to dopamine, might affect the dopaminergic pathways in the brain. These pathways include the nigrostriatal, mesocortical, mesolimbic, and tuberoinfundibular pathways . These pathways regulate various brain functions such as motor output, cognitive and emotional control, reinforcements and reward, and inhibition of prolactin secretion .
Pharmacokinetics
Dopamine is synthesized in the brain and kidneys from its precursor chemical, L-DOPA . The compound might also be metabolized by various enzymes, including monoamine oxidases .
Result of Action
The molecular and cellular effects of the compound’s action would likely be similar to those of dopamine due to their structural similarity. Dopamine plays a major role in the motivational component of reward-motivated behavior . The compound might also influence immune, gastrointestinal, and cardiovascular systems and renal function .
Action Environment
The action, efficacy, and stability of the compound might be influenced by various environmental factors. For instance, the pH of the environment might affect the compound’s action . Additionally, the compound’s action might be influenced by the presence of other substances in the environment, such as other neurotransmitters or drugs .
Biochemische Analyse
Biochemical Properties
4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is a water-soluble, irreversible serine protease inhibitor . It interacts with enzymes such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The nature of these interactions is inhibitory, preventing these enzymes from catalyzing their respective reactions .
Cellular Effects
The effects of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride on cells are primarily related to its role as a protease inhibitor . By inhibiting serine proteases, it can influence cell function by preventing the breakdown of certain proteins. This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride involves binding to the active site of serine proteases . This binding is irreversible, leading to permanent inhibition of the enzyme . This can result in changes in gene expression and cellular processes due to the accumulation of proteins that would otherwise be broken down by these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride can change over time. It is known for its stability and water solubility
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride typically involves the reaction of 2-methylbenzonitrile with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and more efficient production processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminoethyl group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzonitriles.
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Another compound with an aminoethyl group, used in similar research applications.
2-Amino-4-(2-pyridyl)thiazole: A compound with a similar structure, used in drug development and biochemical studies.
Dopamine: A neuromodulatory molecule with a similar aminoethyl group, involved in various physiological processes.
Uniqueness
4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for a wide range of scientific research applications.
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-2-methylbenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-8-6-9(4-5-11)2-3-10(8)7-12;/h2-3,6H,4-5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAIICCSVUROBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]imidazolidine-1-carboxamide](/img/structure/B2756627.png)

![2-Cyclopropyl-4-methyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2756631.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2756634.png)

![[4-(Cyanomethyl)phenyl]methanesulfonyl chloride](/img/structure/B2756638.png)
![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2756639.png)

methanone](/img/structure/B2756641.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2756643.png)

![ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2756647.png)
